molecular formula C9H11BrN2O B13001549 2-(5-Bromopyridin-2-yl)-N-ethylacetamide

2-(5-Bromopyridin-2-yl)-N-ethylacetamide

Cat. No.: B13001549
M. Wt: 243.10 g/mol
InChI Key: FVZZYYAXRHJWKT-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)-N-ethylacetamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethylacetamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-N-ethylacetamide typically involves the bromination of pyridine followed by the introduction of the ethylacetamide group. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and an organoboron reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by coupling reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-N-ethylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-N-ethylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyridin-2-yl)-N-ethylacetamide is unique due to the presence of the ethylacetamide group, which imparts specific chemical properties and potential biological activities. This makes it a valuable compound for various research applications, distinguishing it from other similar pyridine derivatives.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-N-ethylacetamide

InChI

InChI=1S/C9H11BrN2O/c1-2-11-9(13)5-8-4-3-7(10)6-12-8/h3-4,6H,2,5H2,1H3,(H,11,13)

InChI Key

FVZZYYAXRHJWKT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1=NC=C(C=C1)Br

Origin of Product

United States

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